![molecular formula C13H17NO5 B2903736 diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate CAS No. 2137933-75-4](/img/structure/B2903736.png)
diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate
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Description
Diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate is an organic compound . It is also known as Propanedioic acid, 2-(1,6-dihydro-6-oxo-3-pyridinyl)-2-methyl-, 1,3-diethyl ester . The molecular formula of this compound is C13H17NO5 and it has a molecular weight of 267.28 .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, FTIR can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule . MS can provide information about the molecular weight and the fragmentation pattern of the molecule .Physical And Chemical Properties Analysis
This compound appears as white crystals . It has a melting point of 161–163 °C . The compound has been analyzed using various spectroscopic techniques such as FTIR, NMR, and MS .Mechanism of Action
Target of Action
The primary target of diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate is the α-glucosidase enzyme . This enzyme plays a crucial role in the management of type 2 diabetes by hydrolyzing carbohydrates in the digestive tract .
Mode of Action
The compound interacts with its target, the α-glucosidase enzyme, by inhibiting its activity . This inhibition slows down the absorption of glucose, thereby reducing postprandial hyperglycemia .
Biochemical Pathways
The inhibition of α-glucosidase affects the carbohydrate metabolism pathway . By slowing down the breakdown of carbohydrates into glucose, the compound reduces the amount of glucose that enters the bloodstream after a meal .
Pharmacokinetics
For instance, the 2-methyl-1H-pyrrolo moiety of the compound undergoes cytochrome P450-catalyzed hydroxylation followed by oxidation to a carboxylic acid and then conjugation with taurine .
Result of Action
The primary result of the compound’s action is the reduction of postprandial hyperglycemia . This can help manage blood glucose levels in individuals with type 2 diabetes .
properties
IUPAC Name |
diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-4-18-11(16)13(3,12(17)19-5-2)9-6-7-10(15)14-8-9/h6-8H,4-5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODDYKSCQDMAJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CNC(=O)C=C1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate |
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